molecular formula C22H26ClN3O4S B130481 Moricizine hydrochloride CAS No. 29560-58-5

Moricizine hydrochloride

Cat. No. B130481
CAS RN: 29560-58-5
M. Wt: 464 g/mol
InChI Key: GAQAKFHSULJNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moricizine Hydrochloride is a phenothiazine derivative with antiarrhythmic properties, initially developed in the USSR and currently undergoing clinical evaluation. It is primarily used for treating ventricular rhythm disturbances and has shown effectiveness in treating both atrial and ventricular arrhythmias .

Synthesis Analysis

The synthesis of Moricizine Hydrochloride is not detailed in the provided papers. However, its bioequivalence has been studied, indicating that different formulations of the drug can achieve similar pharmacokinetic profiles, which suggests that the synthesis process is robust enough to produce consistent medicinal compounds .

Molecular Structure Analysis

The molecular structure of Moricizine Hydrochloride allows it to form complexes with other compounds, such as nicotinamide, which can enhance its solubility at physiological pH. This property is significant for its administration, especially in intravenous forms where solubility is critical .

Chemical Reactions Analysis

Moricizine Hydrochloride is known to undergo extensive metabolism, with very little of the drug excreted unchanged. It forms metabolites that are present in plasma for extended periods, which may contribute to its therapeutic effects . The complexation with nicotinamide is another chemical interaction that Moricizine Hydrochloride can undergo, which affects its solubility .

Physical and Chemical Properties Analysis

Moricizine Hydrochloride is extensively bound to plasma proteins (92% to 95%) and exhibits a 4-fold variability in its elimination half-life, volumes of distribution, and clearance. Its pharmacokinetics show a linear relationship for peak plasma levels and area under the plasma concentration/time curve with single-dose administration . The drug's solubility can be enhanced through complexation, and it has been found to form a hemihydrate under certain conditions, which affects its hygroscopicity and dissolution rate .

Relevant Case Studies

Several studies have evaluated the efficacy of Moricizine Hydrochloride in treating various arrhythmias. For instance, it has been administered to patients with refractory ventricular fibrillation, sustained ventricular tachycardia, and symptomatic nonsustained ventricular tachycardia, showing a higher response rate in patients with nonsustained VT . Moricizine Hydrochloride has also been used successfully in suppressing atrial ectopic tachycardia in children . Electrophysiologic testing has been used to predict the recurrence of ventricular tachycardia, with moricizine showing a suppression of sustained VT induction in 20 to 25% of patients . The drug's efficacy has been sustained during long-term therapy, and it is generally well-tolerated with minimal effects on left ventricular function .

Scientific Research Applications

Bioequivalence and Pharmacokinetics

Moricizine's Effect on Cardiomyocytes Moricizine is known for its ability to block fast sodium channels in cardiomyocytes. A significant finding from a study showed that moricizine could disrupt electrical coupling between rat right atrial working cardiomyocytes in vitro, which might contribute to its antiarrhythmic properties (G. Abalakov & P. Sutyagin, 2018).

Impact of Chitin on Moricizine Bioavailability Research on the effect of chitin on the bioavailability of moricizine hydrochloride tablets revealed that chitin can significantly increase the absorption and bioavailability of moricizine hydrochloride in the gastrointestinal tract (Chen Zhiguang, 2008).

Anti-Arrhythmic Effects and Safety

Efficacy and Safety in Atrial Fibrillation A retrospective study assessed the efficacy and safety of moricizine in patients with recurrent atrial fibrillation (AF). The findings indicated that moricizine was effective, safe, and well-tolerated in maintaining sinus rhythm in patients with AF, highlighting its potential as a reliable antiarrhythmic agent (J. Geller, M. Geller, M. Carlson, & A. Waldo, 2001).

Moricizine's Mechanism and Interaction with Sodium Channels

Moricizine and Sodium Current Block in Myocytes An insightful study explored moricizine's effects on Na+ channel currents in guinea-pig atrial myocytes. The research provided detailed insights into the drug's interaction with sodium channels, revealing a higher affinity for the inactivated Na+ channel than for the resting state channel in atrial myocytes, potentially explaining its antiarrhythmic action (G. Ahmmed et al., 2002).

Clock-Modulating Activities A study identified moricizine as a clock-period lengthening compound. The research demonstrated that moricizine could significantly prolong the circadian reporter rhythms' period length in atrial ex vivo cultures and affect circadian gene expression in mice. These novel clock-modulating activities of moricizine may have implications for its clinical use, particularly against heart diseases (Chorong Han et al., 2021).

Combination Therapy and Comparative Studies

Inhibition of Hepatic Microsomal CYP1A An investigation into the inhibitory effects of moricizine on hepatic cytochrome P-450 (CYP) in mice found that moricizine acted as a potent and preferential inhibitor of hepatic CYP1A enzymes in vitro and in vivo. This finding is crucial for understanding drug-drug interactions and the metabolism of drugs co-administered with moricizine (H. Konishi et al., 2002).

Safety And Hazards

Moricizine may cause dizziness . It should be used in carefully selected patients . It is contraindicated in patients who are allergic to any ingredient in moricizine or who have heart block or heart shock .

Future Directions

Moricizine has been identified as a clock-period lengthening compound, which may have clinical relevance against heart diseases . Future studies will be needed to investigate these possibilities and further characterize the role of moricizine in modulating the clock network .

properties

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQAKFHSULJNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047786
Record name Moricizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moricizine hydrochloride

CAS RN

29560-58-5
Record name Ethmozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29560-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moricizine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Moricizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORICIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moricizine hydrochloride
Reactant of Route 2
Reactant of Route 2
Moricizine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Moricizine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Moricizine hydrochloride
Reactant of Route 5
Reactant of Route 5
Moricizine hydrochloride
Reactant of Route 6
Reactant of Route 6
Moricizine hydrochloride

Citations

For This Compound
147
Citations
JT Bigger Jr - The American journal of cardiology, 1990 - Elsevier
Moricizine is a class I antiarrhythmic drag. In preclinical studies, it produces a concentration-dependent decrease in the maximal rate of phase 0 depolarization, speeds repolarization of …
Number of citations: 28 www.sciencedirect.com
LS Wu, G Torosian, K Sigvardson, C Gerard… - Journal of …, 1994 - Elsevier
… Abstract 0 The antiarrhythmic agent moricizine hydrochloride … by recrystallizing moricizine hydrochloride from nonpolar … Moricizine hydrochloride is an orally active antiarrhythmic …
Number of citations: 27 www.sciencedirect.com
CA Clyne, NAM Estes III, PJ Wang - New England Journal of …, 1992 - Mass Medical Soc
MORICIZINE hydrochloride was first synthesized in the Soviet Union in 1964, 1 2 3 and after pharmacologic and clinical evaluation in the United States 4 5 6 7 8 9 10 11 12 13 14 15 16 …
Number of citations: 23 www.nejm.org
LS Wu, C Gerard, C Koval, S Rowe… - Journal of pharmaceutical …, 1994 - Elsevier
… Chemical structure of moricizine hydrochloride. … In this study, three lots of Moricizine hydrochloride found to have different physical properties from those of typical lots of material were …
Number of citations: 13 www.sciencedirect.com
SN Singh, R DiBianco, JS Gottdiener… - The American Journal of …, 1984 - Elsevier
The antiarrhythmic efficacy of moricizine HCI (Ethmozine ® ), a new oral phenothiazine derivative, was evaluated in 20 patients with chronic high-fre-quency ventricular arrhythmia …
Number of citations: 29 www.sciencedirect.com
SYP King, KW Sigvardson, J Dudzinski… - Journal of …, 1992 - Elsevier
The degradation kinetics of moricizine hydrochloride (1) were examined over a pH range of 0.6 to 6.0 at an ionic strength of 0.3 and 60 C. The disappearance of intact 1 was followed by …
Number of citations: 6 www.sciencedirect.com
HJ Pieniaszek Jr, M Mayersohn… - The Journal of …, 1999 - Wiley Online Library
The relative bioavailability of a 200 mg film‐coated tablet of [ 12 C]moricizine•HCl in comparison toa200 mg [ 13 C 6 ]moricizine•HCl oral solution was determined after simultaneous …
Number of citations: 135 accp1.onlinelibrary.wiley.com
A Fitton, MMT Buckley - Drugs, 1990 - Springer
Synopsis Moricizine (moracizine, ethmozine) is an orally active phenothiazine derivative with direct myocardial Class I antiarrhythmic activity and minimal CNS effects. Placebo-…
Number of citations: 22 link.springer.com
T Saeki, T Uchida, M Nishimura, T Fujinami… - European journal of …, 1994 - Elsevier
The effects of moricizine hydrochloride, a potent class I antiarrhythmic agent, on Na + current (I Na ) of single feline ventricular myocytes were studied using whole cell patch clamp …
Number of citations: 2 www.sciencedirect.com
VL Evans, A Garson Jr, RT Smith, JP Moak… - The American Journal of …, 1987 - Elsevier
Atrial ectopic tachycardia is an uncommon life-threatening supraventricular tachycardia in children and is resistant to usual antiarrhythmic drugs. Whereas the cellular mechanism of …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.